molecular formula C4H6ClN3O2 B7771911 2-amino-6-chloro-1H-pyrimidin-4-one;hydrate

2-amino-6-chloro-1H-pyrimidin-4-one;hydrate

Cat. No.: B7771911
M. Wt: 163.56 g/mol
InChI Key: KBQIJULVUFJCMD-UHFFFAOYSA-N
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Description

The compound with the identifier “2-amino-6-chloro-1H-pyrimidin-4-one;hydrate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-chloro-1H-pyrimidin-4-one;hydrate involves specific chemical reactions and conditions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency and yield of the synthesis process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 2-amino-6-chloro-1H-pyrimidin-4-one;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that favor the transformation of the compound into different products.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties, which are of interest in various applications.

Scientific Research Applications

2-amino-6-chloro-1H-pyrimidin-4-one;hydrate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its role in biochemical pathways. In medicine, this compound is investigated for its therapeutic potential and its ability to interact with specific molecular targets. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-1H-pyrimidin-4-one;hydrate involves its interaction with specific molecular targets and pathways. This interaction leads to various biochemical and physiological effects, which are studied to understand the compound’s potential applications and effects. The molecular targets and pathways involved are crucial for determining the compound’s efficacy and safety in different applications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-amino-6-chloro-1H-pyrimidin-4-one;hydrate include those with comparable molecular structures and reactivity. These compounds are often studied alongside this compound to understand their similarities and differences.

Uniqueness: this compound is unique due to its specific molecular structure and the particular reactions it undergoes. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-amino-6-chloro-1H-pyrimidin-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O.H2O/c5-2-1-3(9)8-4(6)7-2;/h1H,(H3,6,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQIJULVUFJCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=NC1=O)N)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=NC1=O)N)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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